3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
The compound “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is similar in structure . It’s used in laboratory chemicals and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is provided in some sources . It has a molecular weight of 212.29 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” include a density of 1.1±0.1 g/cm3, boiling point of 295.4±15.0 °C at 760 mmHg, and a molar refractivity of 57.5±0.3 cm3 .Scientific Research Applications
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Pharmaceutical Research
- The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
- This core has been applied as a key synthetic intermediate in several total syntheses .
- The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .
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Organic Chemistry
- The major product 2-aza-bicyclo[3.2.1]octane 80, was obtained via 6-endo-type reaction, in 9:1 ratio, and the minor 2-azabicyclo[3.3.0]octane 81, obtained via 5-endo-type .
- N-hydroxy acetylation and treatment with SmI2 resulted in the cleavage of N–O bond, followed by amide methylation to give compound 82 .
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Biomass Valorization
- Researchers are exploring the valorization of biomass-derived compounds through photochemical transformations . The 2-Azabicyclo[3.2.1]octane system could potentially be used in these transformations .
- This research is being conducted at the Research Institute for Medicines of the University of Lisbon (iMed.ULisboa) .
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Palladium-Catalyzed Reactions
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Synthesis of Biologically Active Compounds
- The commercially available monoterpene carvone has been efficiently converted into the tricyclo [3.2.1.0 2.7 ]octane and bicyclo [3.2.1]octane systems characteristic of some biologically active compounds .
- The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction .
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Drug Discovery
properties
IUPAC Name |
3-tert-butylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS.ClH/c1-11(2,3)13-10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGHBTCLDRSKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CC2CCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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